去乙基甲磺安

描述

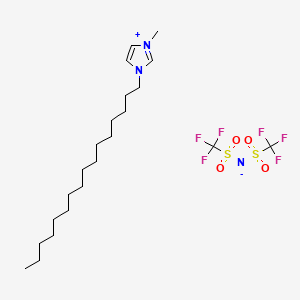

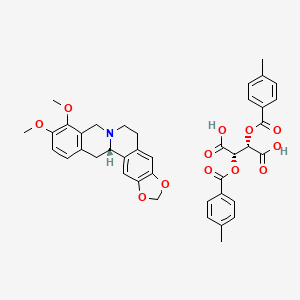

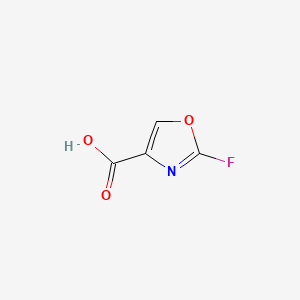

Desethyl Methyl Etodolac is a compound related to Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation associated with rheumatoid arthritis . It has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .

Synthesis Analysis

The synthesis of etodolac and its related compounds involves several steps. One method uses 7-ethyl Indole as a starting material to react with ethyl 2- ( (ethoxycarbosulfanyl) thio) acetate and then is reduced by a reducing agent to prepare the important etodolac intermediate .Molecular Structure Analysis

The molecular structure of Desethyl Methyl Etodolac is characterized by a molecular formula of C16H19NO3 .Chemical Reactions Analysis

Etodolac and its related compounds undergo various chemical reactions. For instance, in one study, different amino acid methyl esters were conjugated to etodolac to create mutual prodrugs. The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) .Physical And Chemical Properties Analysis

Desethyl Methyl Etodolac has a molecular weight of 273.33 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

用于皮肤应用的亲水凝胶制剂

研究表明,将萜烯作为增强剂加入依托昔康的亲水凝胶制剂中,可以提供一种替代的给药途径,有可能减少与口服相关的胃肠道紊乱。疏水萜烯茴香醚显著增强了依托昔康通过皮肤的吸收,表明局部制剂可能是实现施用部位高药物浓度的可行替代方案 (Tas 等人,2007)。

基于穿透体的透皮递送

一项关于依托昔康负载穿透体的研究旨在设计一种替代的递送系统,以减轻与口服相关的胃肠道刺激和溃疡性结肠炎等副作用。该制剂显示出有希望的特性,如最佳包封效率和受控药物释放,表明其在治疗炎症性疾病中透皮递送的潜力 (Gondkar 等人,2017)。

溶解度增强

已经使用各种环糊精对依托昔康(一种水溶性差的药物)的溶解度进行了增强。这种方法旨在改善药物的物理化学性质,从而可能提高其生物利用度和治疗效果 (Naito 等人,2013)。

环糊精络合

关于依托昔康与环糊精络合的研究表明,这种方法可以提高依托昔康的水溶性和溶解速率。这种策略可能会提高口服生物利用度和减少胃肠道刺激,从而提高患者依从性 (Ammar 等人,2013)。

用于透皮递送的纳米混悬凝胶

一项研究开发了依托昔康纳米混悬凝胶,用于透皮递送,旨在提供一种非侵入性的药物给药途径,具有持续释放和减少给药频率的特点。该制剂在治疗关节炎方面显示出增强的生物利用度和治疗效果,突出了其在临床应用中的潜力 (Salah 等人,2017)。

作用机制

Target of Action

Desethyl methyl etodolac, like its parent compound etodolac, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever in the body .

Mode of Action

Desethyl methyl etodolac acts by inhibiting the COX enzymes, specifically COX-2 . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition results in decreased formation of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Desethyl methyl etodolac is the arachidonic acid pathway . By inhibiting the COX enzymes, Desethyl methyl etodolac prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins that mediate inflammation, pain, and fever .

Pharmacokinetics

Based on the pharmacokinetics of etodolac, it can be inferred that desethyl methyl etodolac is likely to be rapidly absorbed and primarily cleared by the liver . The half-life of etodolac is approximately 6 to 7 hours , suggesting that Desethyl methyl etodolac may have a similar half-life

Result of Action

The inhibition of prostaglandin synthesis by Desethyl methyl etodolac leads to a reduction in inflammation, pain, and fever . This makes it potentially useful for the management of conditions such as rheumatoid arthritis and osteoarthritis .

Action Environment

The action of Desethyl methyl etodolac can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . It has been found that the synthesized prodrugs of etodolac are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the action, efficacy, and stability of Desethyl methyl etodolac could be influenced by the pH of its environment.

安全和危害

属性

IUPAC Name |

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSFORLYLNCXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732111 | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109518-47-0 | |

| Record name | Desethyl methyl etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)